molecular formula C12H17NO B13873839 3-(4-Methoxyphenyl)cyclopentan-1-amine

3-(4-Methoxyphenyl)cyclopentan-1-amine

Cat. No.: B13873839
M. Wt: 191.27 g/mol
InChI Key: PWEFCMHUAJTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclopentan-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with cyclopentanone in the presence of a reducing agent. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in serotonin and dopamine pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10-11H,2,5,8,13H2,1H3

InChI Key

PWEFCMHUAJTXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.